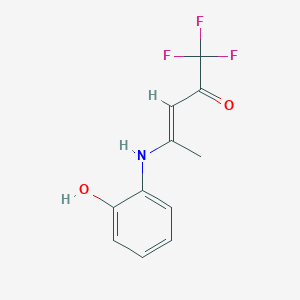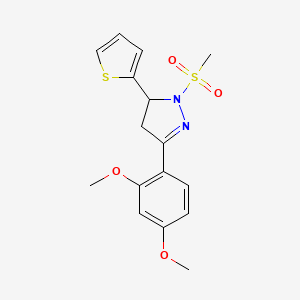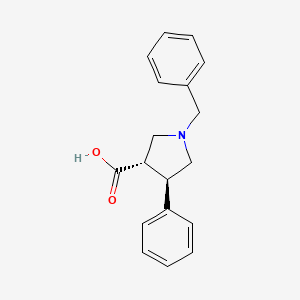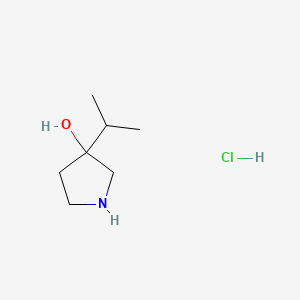
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one
Vue d'ensemble
Description
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is an organic compound characterized by the presence of trifluoromethyl, hydroxyanilino, and pentenone groups
Applications De Recherche Scientifique
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
Target of Action
It is known that similar compounds, known as schiff bases, have been synthesized and assessed for various biological activities . These activities include antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .
Mode of Action
It was found that HAMNO’s efficacy against tumor growth arises from the associated DNA replication stress .
Biochemical Pathways
It is known that oligonucleotide/oligosaccharide-binding (ob)-fold proteins, which are implicated in various cellular processes including dna replication, dna repair, cell cycle regulation, and maintenance of telomere, play essential roles in the regulation of genome and its correct transformation to the subsequent generation .
Pharmacokinetics
It is known that 2-(2-hydroxyanilino)ethanol, a related compound, can be analyzed by a reverse phase (rp) hplc method with simple conditions . This suggests that similar methods could potentially be used to study the pharmacokinetics of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one.
Result of Action
It is known that similar compounds, such as hamno, have shown efficacy against tumor growth due to the associated dna replication stress .
Action Environment
It is known that schiff bases, which include similar compounds, are vital transitional organic construction products used in the synthesis of numerous heterocyclic compounds . They are also used as catalysts, intermediates in pigments, dyes, organic synthesis, and stabilizers for polymers , suggesting that the action of this compound may also be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one plays a crucial role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing their activity and downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, apoptosis, and inflammation . In lung fibroblasts, this compound has been observed to affect the release of inflammatory mediators such as IL-6 and IL-8, thereby influencing the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes involved in the MyD88-dependent pathway, thereby modulating the downstream signaling events . Additionally, this compound can influence the phosphorylation of proteins involved in signal transduction pathways, further affecting cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and interactions . Additionally, long-term exposure to this compound can result in alterations in cellular function, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as modulating oxidative stress responses and inflammation . At higher doses, this compound can cause toxic or adverse effects, such as increased oxidative stress and inflammation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . Additionally, this compound can influence the expression of genes involved in these metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and cellular metabolism . Additionally, its localization to the nucleus can affect gene expression and signal transduction pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one typically involves the reaction of 2-hydroxyaniline with a trifluoromethyl-containing precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,1,1-trifluoro-4-(2-methoxyanilino)-3-penten-2-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-1,1,1-trifluoro-4-(2-chloroanilino)-3-penten-2-one: Contains a chloro group instead of a hydroxy group.
(E)-1,1,1-trifluoro-4-(2-bromoanilino)-3-penten-2-one: Features a bromo group in place of the hydroxy group.
Uniqueness
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is unique due to the presence of the hydroxyanilino group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESDHPBOHGDLD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2594100.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2594104.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2594106.png)


![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)



